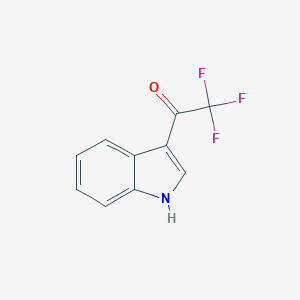

3-(Trifluoroacetyl)indole

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMDCXWSHDFQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343338 | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14618-45-2 | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoroacetyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoroacetyl)indole from Indole and Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Trifluoroacetyl)indole, a valuable building block in medicinal chemistry and drug development. The document details the core aspects of the synthesis, including reaction mechanisms, experimental protocols, and quantitative data, presented in a clear and accessible format for researchers and professionals in the field.

Introduction

Indole and its derivatives are privileged scaffolds in a vast array of biologically active compounds and natural products. The introduction of a trifluoroacetyl group at the C3 position of the indole nucleus can significantly modulate the parent molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes this compound a key intermediate for synthesizing novel therapeutic agents. The direct C3-trifluoroacetylation of indole using trifluoroacetic anhydride (TFAA) is a common and effective method to achieve this transformation. This guide will delve into the specifics of this important reaction.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from indole and trifluoroacetic anhydride proceeds via an electrophilic aromatic substitution reaction. The C3 position of the indole ring is electron-rich and thus highly susceptible to attack by electrophiles.

In this reaction, trifluoroacetic anhydride acts as the source of the electrophilic trifluoroacetyl cation. The reaction is often facilitated by a base, such as pyridine, which can act as a catalyst. The proposed mechanism involves the following key steps:

-

Formation of the Electrophile: Trifluoroacetic anhydride itself is a potent acylating agent. In the presence of a Lewis acid or a suitable base, its electrophilicity can be further enhanced.

-

Nucleophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic carbonyl carbon of the trifluoroacetic anhydride. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A base, such as pyridine or the trifluoroacetate anion, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.

An In-depth Technical Guide to 3-(Trifluoroacetyl)indole: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical entities is paramount. This guide provides a detailed overview of the chemical properties, structure, and reactivity of 3-(Trifluoroacetyl)indole, a versatile intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoroacetyl group at the 3-position of the indole ring significantly influences its chemical reactivity, making it a valuable building block in the synthesis of more complex indole derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| Melting Point | 211°C to 214°C | [2] |

| Boiling Point | Data not readily available | |

| Physical Form | Solid | |

| Solubility | 20.2 µg/mL (at pH 7.4) | [1] |

Structural Information

The structure of this compound is characterized by an indole ring substituted at the C3 position with a trifluoroacetyl group.

| Identifier | Value | Source |

| IUPAC Name | 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone | [1] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)C(F)(F)F | |

| InChI | InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |

| CAS Number | 14618-45-2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum | Key Features | Source |

| Infrared (IR) | The IR spectrum shows characteristic absorption bands corresponding to the N-H stretching of the indole ring and the C=O stretching of the trifluoroacetyl group. | [1] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The ¹⁹F NMR spectrum is characteristic of the CF₃ group. | [3] |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of indole. The mechanism involves the electrophilic substitution of the indole at the electron-rich C3 position.[3]

General Procedure for Trifluoroacetylation of Indole: The reaction is typically carried out by treating indole with trifluoroacetic anhydride. The mechanism involves the formation of an ion pair intermediate.[3]

Regioselective Acylation of this compound

The trifluoroacetyl group at the 3-position acts as a protecting group, allowing for regioselective acylation at other positions of the indole ring, such as the C5 position.[4][5]

General Procedure: To a solution of this compound in a suitable solvent (e.g., nitromethane), an acyl chloride is added, followed by a Lewis acid catalyst (e.g., AlCl₃). The reaction mixture is stirred at room temperature to yield the corresponding 5-acyl-3-(trifluoroacetyl)indole.[4][5]

Chemical Reactivity and Applications

The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the C3 position of the indole ring towards further electrophilic attack. This property is exploited in synthetic chemistry to direct substitution to other positions on the indole nucleus. The trifluoroacetyl group can be subsequently removed under basic conditions.

The reactivity of the indole 3-position is generally nucleophilic.[6] However, the introduction of the trifluoroacetyl group alters this reactivity, making the compound a useful intermediate for the synthesis of a variety of 3-substituted indoles, which are prevalent motifs in many biologically active compounds.[7][8]

Biological Activity

While the indole scaffold is a common feature in many pharmacologically active molecules, specific biological activities for this compound are not extensively documented in publicly available literature.[7][8] Research on indole derivatives has shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Further investigation is required to determine the specific biological profile of this compound.

Visualizations

Caption: Synthetic pathway of this compound and its subsequent use.

Caption: Reactivity modulation of the indole ring by the trifluoroacetyl group.

References

- 1. This compound | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 6. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

Technical Guide to the Spectroscopic Data of CAS Number 14618-45-2: 3-(Trifluoroacetyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 14618-45-2. This compound is chemically identified as 2,2,2-trifluoro-1-(1H-indol-3-yl)ethanone, commonly known as 3-(Trifluoroacetyl)indole. Its molecular formula is C₁₀H₆F₃NO, and its molecular weight is approximately 213.16 g/mol .[1] The structural formula is provided below:

This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format. It also outlines the general experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented below is based on Fourier Transform Infrared (FTIR) spectroscopy.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3406 | N-H stretch of the indole ring[2] |

| 3022 - 3049 | Aromatic C-H stretch[2] |

| ~1700 | C=O stretch of the trifluoroacetyl group |

| 1508 - 1616 | C=C aromatic ring stretch[2] |

| 1100 - 1300 | C-F stretch of the trifluoromethyl group |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Interpretation | Relative Abundance |

| 213 | [M]⁺ (Molecular Ion) | High |

| 144 | [M - CF₃]⁺ | Base Peak[1] |

| 116 | [M - COCF₃]⁺ | Moderate |

The fragmentation is characterized by the loss of the trifluoromethyl radical (•CF₃) to form the stable acylium ion at m/z 144, which is the base peak.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3][4]

-

Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are generally obtained to simplify the spectrum to a series of singlets for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Instrumentation: The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the IR spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC). For GC-MS, the sample is first vaporized and passed through a capillary column to separate it from any impurities.

-

Ionization: In the ion source, the sample molecules are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Trifluoroacetylation of Indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifluoroacetylation of indole, a key reaction in the synthesis of various biologically active compounds. The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of the indole scaffold, impacting its lipophilicity, metabolic stability, and receptor binding affinity. This document details the core mechanisms, experimental protocols, and quantitative data associated with this important transformation.

Core Mechanisms of Indole Trifluoroacetylation

The trifluoroacetylation of indole predominantly proceeds via an electrophilic aromatic substitution mechanism, with the specific pathway influenced by the choice of reagent and reaction conditions. The electron-rich C3 position of the indole ring is the most common site of attack.

Friedel-Crafts Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

The most common method for the C3-trifluoroacetylation of indole involves the use of trifluoroacetic anhydride (TFAA). The reaction is believed to proceed through the formation of a highly electrophilic acylium ion or a polarized complex that is then attacked by the nucleophilic indole. Studies have provided evidence for the stability of an ion pair intermediate in this process.

Below is a diagram illustrating the proposed mechanism for the Friedel-Crafts trifluoroacetylation of indole.

Caption: Proposed mechanism of Friedel-Crafts trifluoroacetylation of indole.

Switchable N-Trifluoroacetylation and N-Trifluoroethylation

A metal-free approach utilizing trifluoroacetic acid (TFA) and trimethylamine borane (Me₃N-BH₃) allows for the switchable synthesis of either N-trifluoroacetylated or N-trifluoroethylated indolines.[1][2][3][4] The outcome of the reaction is dependent on the stoichiometry of the reagents. This transformation proceeds through an indoline intermediate.[1][2][3][4]

The logical workflow for this switchable reaction is depicted below.

Caption: Switchable N-trifluoroethylation and N-trifluoroacetylation of indoles.

Quantitative Data

The efficiency of indole trifluoroacetylation is highly dependent on the substitution pattern of the indole ring and the reaction conditions employed. The following tables summarize the yields of trifluoroacetylated indoles under different protocols.

Table 1: Trifluoroacetylation of Substituted Indoles with Trifluoroacetic Acid and Trimethylamine Borane [4]

| Entry | Substrate (Indole) | Product | Yield (%) |

| 1 | 6-Bromoindole | 6-Bromo-1-(trifluoroacetyl)indoline | 85 |

| 2 | Indole | 1-(Trifluoroacetyl)indoline | 87 |

| 3 | 5-Methoxyindole | 5-Methoxy-1-(trifluoroacetyl)indoline | 93 |

| 4 | 5-Fluoroindole | 5-Fluoro-1-(trifluoroacetyl)indoline | 82 |

| 5 | 5-Chloroindole | 5-Chloro-1-(trifluoroacetyl)indoline | 88 |

| 6 | 5-Bromoindole | 5-Bromo-1-(trifluoroacetyl)indoline | 86 |

| 7 | Methyl 1H-indole-5-carboxylate | Methyl 1-(trifluoroacetyl)indoline-5-carboxylate | 81 |

| 8 | 5-Nitroindole | 5-Nitro-1-(trifluoroacetyl)indoline | 34 |

Table 2: Copper-Mediated Trifluoroacetylation of Indoles with Ethyl Trifluoropyruvate [5]

| Entry | Substrate (Indole) | Product | Yield (%) |

| 1 | Indole | 3-(Trifluoroacetyl)indole | 85 |

| 2 | 2-Methylindole | 2-Methyl-3-(trifluoroacetyl)indole | 82 |

| 3 | 5-Methoxyindole | 5-Methoxy-3-(trifluoroacetyl)indole | 78 |

| 4 | 5-Bromoindole | 5-Bromo-3-(trifluoroacetyl)indole | 75 |

| 5 | N-Methylindole | N-Methyl-3-(trifluoroacetyl)indole | 92 |

Experimental Protocols

General Protocol for C3-Trifluoroacetylation with Trifluoroacetic Anhydride

This protocol is a general procedure adapted from related electrophilic substitutions on indole.[6]

Materials:

-

Substituted Indole (1.0 mmol)

-

Trifluoroacetic Anhydride (TFAA) (1.2 mmol)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (10 mL)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and chromatography

Procedure:

-

Dissolve the substituted indole (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 mmol) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol for Switchable N-Trifluoroacetylation of Indoles[1][4]

Materials:

-

Substituted Indole (0.4 mmol)

-

Trifluoroacetic Acid (TFA) (9.6 mmol, 24.0 equiv)

-

Trimethylamine Borane (Me₃N-BH₃) (0.2 mmol, 0.5 equiv)

-

Acetonitrile (CH₃CN) (2.0 mL)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Equipment:

-

Reaction tube with a magnetic stirrer

-

Heating block or oil bath

-

Standard glassware for extraction and chromatography

Procedure:

-

To a reaction tube, add the substituted indole (0.4 mmol), trimethylamine borane (0.2 mmol), and acetonitrile (2.0 mL).

-

Add trifluoroacetic acid (9.6 mmol) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization of 3-Trifluoroacetylindole

The successful synthesis of 3-trifluoroacetylindole can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for 3-Trifluoroacetylindole [7]

| Technique | Data |

| Mass Spectrometry | Molecular Weight: 213.16 g/mol .[7] |

| Infrared (IR) Spectroscopy (ATR) | Major peaks can be observed corresponding to N-H stretching, C=O stretching of the ketone, and C-F stretching.[7] |

| ¹H NMR Spectroscopy | Expected signals for the aromatic protons of the indole ring and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing trifluoroacetyl group. |

| ¹³C NMR Spectroscopy | Expected signals for the carbon atoms of the indole ring, the carbonyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR Spectroscopy | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[7] |

Note: Detailed peak lists and chemical shifts should be compared with reference spectra for confirmation.

Conclusion

The trifluoroacetylation of indole is a versatile and powerful tool in medicinal chemistry and drug development. The choice of reagents and reaction conditions allows for the selective introduction of the trifluoroacetyl group at either the C3 or N1 position of the indole nucleus. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this important reaction in their synthetic endeavors. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the desired outcome with high efficiency.

References

- 1. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-mediated trifluoroacetylation of indoles with ethyl trifluoropyruvate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 7. This compound | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoroacetyl Group on the Indole Ring: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The strategic functionalization of the indole ring is paramount to modulating the biological activity and pharmacokinetic properties of these molecules. Among the various substituents employed, the trifluoroacetyl group (-COCF₃) has emerged as a versatile and powerful tool for synthetic chemists and drug designers. Its strong electron-withdrawing nature and its utility as a protecting and directing group make it invaluable in the synthesis of complex indole derivatives. This technical guide provides an in-depth exploration of the reactivity of the trifluoroacetyl group on the indole ring, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of Trifluoroacetylindoles

The introduction of a trifluoroacetyl group onto the indole nitrogen (N-trifluoroacetylation) is a common first step in many synthetic routes. This transformation is typically achieved through the reaction of indole with trifluoroacetic anhydride.

N-Trifluoroacetylation of Indoles

A metal-free approach for the N-trifluoroacetylation of indoles has been developed utilizing trifluoroacetic acid (TFA) and trimethylamine borane. This method is notable for its switchable nature, allowing for either N-trifluoroethylation or N-trifluoroacetylation depending on the reaction conditions.

Experimental Protocol: N-Trifluoroacetylation of Indole

-

To a reaction vessel containing indole (0.2 mmol), add acetonitrile (1.0 mL).

-

Add trifluoroacetic acid (24.0 equivalents) to the mixture.

-

Add trimethylamine borane (0.5 equivalents).

-

Heat the reaction mixture to 100°C and stir for 3 hours in the air.

-

Upon completion, the reaction mixture is worked up to isolate the N-trifluoroacetylated indoline product.

| Entry | Amine-Borane (equiv) | Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Me₃N·BH₃ (0.5) | TFA (24) | MeCN | 100 | 3 | 87 |

| 2 | H₃N·BH₃ (0.5) | TFA (10) | MeCN | 100 | 3 | 74 |

Table 1: Optimization of N-trifluoroacetylation of indole. Yields were determined by ¹H NMR analysis of the crude reaction mixture.[1]

Synthesis of 2-Trifluoromethyl-Indoles

A palladium-catalyzed 1,1-geminal difunctionalization of γ,δ-alkenes with trifluoroacetimidoyl chlorides provides access to 2-CF₃-indole products.

Experimental Protocol: Synthesis of 2-CF₃-Indoles

-

In a nitrogen atmosphere, combine the trifluoroacetimidoyl chloride (0.4 mmol), γ,δ-alkene (0.2 mmol), Pd(hfac)₂ (10 mol%), and PPh₃ (20 mol%).

-

Add Na₂CO₃ (2.0 equivalents) and a solvent mixture of THF/PhCF₃ (4:1 v/v, 2.0 mL).

-

Heat the reaction mixture to 80°C for 48 hours.

-

After cooling, the product is isolated and purified.

| Product | R | Yield (%) |

| 3b | 4-Me | 45 |

| 3c | 4-OMe | 51 |

| 3d | 4-tBu | 48 |

| 3h | 4-F | 35 |

| 3i | 4-Cl | 32 |

| 3j | 4-Br | 30 |

Table 2: Substrate scope for the synthesis of 2-CF₃-indoles.[2]

The Trifluoroacetyl Group as a Directing Group

One of the most significant applications of the trifluoroacetyl group in indole chemistry is its role as a protecting and directing group. By acylating the indole nitrogen, the reactivity of the pyrrole ring is attenuated, allowing for regioselective electrophilic substitution on the benzene portion of the molecule, particularly at the C-5 position.

Friedel-Crafts Acylation of 3-Trifluoroacetylindole

The Friedel-Crafts acylation of 3-trifluoroacetylindole provides a method for the regioselective introduction of an acyl group at the C-5 position. This strategy is advantageous as direct acylation of indole typically occurs at the C-3 position.

Experimental Protocol: Friedel-Crafts Acylation of 3-Trifluoroacetylindole

A general procedure for Friedel-Crafts acylation involves the use of a Lewis acid catalyst, such as aluminum chloride, with an acyl chloride or anhydride.

-

Suspend anhydrous aluminum chloride in a suitable solvent (e.g., methylene chloride) and cool in an ice bath.

-

Slowly add the acyl chloride dissolved in the same solvent.

-

Add a solution of the 3-trifluoroacetylindole.

-

Allow the reaction to warm to room temperature and stir for a specified time.

-

The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated HCl.

-

The organic layer is separated, washed, dried, and concentrated to yield the acylated product.

Caption: Workflow for the synthesis of 5-acylindoles using a trifluoroacetyl protecting group.

Deprotection of the Trifluoroacetyl Group

The facile removal of the trifluoroacetyl group under mild conditions is a key feature that underscores its utility as a protecting group.

Reductive Deprotection

The trifluoroacetyl group can be readily removed under reductive conditions. For instance, N-trifluoroacetyl-substituted indolines can be deprotected using sodium borohydride (NaBH₄).

Experimental Protocol: Reductive Deprotection of N-Trifluoroacetylindoline

-

Dissolve the N-trifluoroacetylindoline derivative in a suitable solvent.

-

Add sodium borohydride (NaBH₄) to the solution.

-

Stir the reaction mixture until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work up the reaction to isolate the deprotected indoline.

Reactivity of the Trifluoroacetyl Group in Further Transformations

The trifluoroacetyl group is not merely a spectator; it can actively participate in or influence subsequent chemical reactions, leading to the formation of diverse molecular architectures.

Palladium-Catalyzed Functionalization of Alkenes

A palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides allows for the synthesis of trifluoromethyl-containing indoles and indolines. The regioselectivity of this transformation is controlled by the structure of the alkene substrate.[2]

Caption: Substrate-controlled regioselective synthesis of trifluoromethyl-containing indoles and indolines.

Role in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties.[3] The trifluoromethyl group, often derived from a trifluoroacetyl precursor, can increase metabolic stability, improve lipophilicity, and enhance binding affinity to biological targets.[3] While the trifluoroacetyl group itself is often used as a synthetic handle, its presence in precursors to bioactive molecules is of great importance to medicinal chemists.

For example, various trifluoromethyl-containing indole derivatives have been synthesized and evaluated for their biological activities, including as potential tubulin polymerization inhibitors and anti-Candida albicans agents.[4][5]

Conclusion

The trifluoroacetyl group is a powerful and versatile functional group in the context of indole chemistry. Its strong electron-withdrawing character, its utility as a removable protecting and directing group for regioselective functionalization, and its role as a precursor to the valuable trifluoromethyl group make it an indispensable tool for organic and medicinal chemists. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique reactivity of the trifluoroacetyl group in the synthesis of novel and complex indole-based molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-(Trifluoroacetyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are cornerstones in medicinal chemistry and organic synthesis, valued for their significant biological activities.[1] The functionalization of the indole scaffold is crucial for modulating these properties. This technical guide focuses on the electrophilic substitution reactions of 3-(trifluoroacetyl)indole, a key intermediate where the highly reactive C-3 position is protected by a strong electron-withdrawing group. This modification deactivates the pyrrole ring and redirects electrophilic attacks to the benzene moiety, enabling regioselective synthesis of C-5 substituted indoles. This document provides a comprehensive overview of the reactivity, regioselectivity, and experimental protocols for key electrophilic substitution reactions, including acylation, nitration, and formylation, supported by quantitative data and mechanistic diagrams.

Introduction: Reactivity and Regioselectivity

The indole ring is an electron-rich aromatic system highly susceptible to electrophilic attack.[2][3] Typically, electrophilic substitution on an unsubstituted indole occurs preferentially at the C-3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion).[2][3]

The introduction of a trifluoroacetyl group at the C-3 position fundamentally alters this reactivity profile. The trifluoroacetyl group is a powerful electron-withdrawing group, which deactivates the entire indole ring towards electrophilic attack. More importantly, it renders the C-3 position unavailable and significantly reduces the nucleophilicity of the pyrrole ring. Consequently, electrophilic substitution is directed towards the less deactivated benzene ring, primarily at the C-5 position.[1] This regioselective control is a powerful tool for the synthesis of specifically functionalized indole derivatives.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a prominent method for introducing acyl groups onto the indole nucleus.[1] For this compound, this reaction proceeds with high regioselectivity at the C-5 position, offering a reliable route to 5-acylindoles. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride electrophile.[1]

Reaction Mechanism

The mechanism is a classic electrophilic aromatic substitution.[4][5][6] First, the Lewis acid coordinates with the acyl chloride to form a highly electrophilic acylium ion. The electron-rich benzene ring of the this compound then attacks this acylium ion, forming a resonance-stabilized arenium ion intermediate. Finally, deprotonation restores the aromaticity of the benzene ring, yielding the 5-acylated product.

Quantitative Data Summary

The choice of Lewis acid and solvent can influence the reaction's efficiency. Polar solvents have been found to be beneficial for the acylation process.[1]

| Acyl Chloride | Catalyst | Solvent | Product | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | Nitromethane | 5-Acetyl-3-trifluoroacetylindole | - | [1] |

| p-Nitrobenzoyl chloride | FeCl₃ | Nitromethane | 5-(4'-Nitrobenzoyl)-3-trifluoroacetylindole | - | [1] |

Yield data was not explicitly provided in the snippets, but the reactions were reported to proceed effectively.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation[1]

-

Preparation: To an ice-cold solution of this compound (1) (0.5 mmol) in nitromethane (4 mL), add the acyl chloride (2) (1.5 mmol) under a nitrogen atmosphere.

-

Initiation: Stir the mixture for 15 minutes. Then, rapidly add the Lewis acid catalyst (e.g., AlCl₃) (1.5 mmol).

-

Reaction: Allow the reaction to proceed for 4 hours at room temperature.

-

Quenching: Quench the reaction by adding water (5 mL).

-

Workup: Remove the nitromethane under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).

-

Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x) and brine (2 x). Dry the organic layer, concentrate it, and purify the residue via chromatography to obtain the desired 5-acyl-3-trifluoroacetylindole.

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group (-NO₂) onto an aromatic ring. While direct nitration of this compound is not detailed in the provided search results, the principles of indole nitration can be applied. The reaction typically uses a nitrating agent like nitric acid (HNO₃) in a strong acid or anhydride solvent.[7] The electrophile is the nitronium ion (NO₂⁺).

Given the deactivating nature of the trifluoroacetyl group, nitration is expected to be regioselective for the benzene ring. The specific position (C-5 vs. C-6) can be influenced by the reaction conditions. For example, in the nitration of a related N-protected tryptophan derivative, using trifluoroacetic acid as the solvent favored substitution at the C-6 position.[7]

Plausible Reaction Pathway

Experimental Protocol: Representative Nitration of a Protected Indole[7]

This protocol for Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester can serve as a starting point for developing a procedure for this compound.

-

Preparation: Dissolve the protected indole derivative in trifluoroacetic acid.

-

Reaction: Cool the solution to 0°C and add nitric acid (HNO₃).

-

Monitoring: Stir the reaction at 0°C and monitor for completion.

-

Workup: Upon completion, the reaction mixture is worked up to isolate the nitrated product. For the tryptophan derivative, this yielded the 6-nitro product in 69% yield.[7]

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11][12]

For this compound, this reaction would introduce a formyl group (-CHO) onto the benzene ring, likely at the C-5 position, to produce 5-formyl-3-(trifluoroacetyl)indole.

Mechanism and Workflow

The reaction involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the indole. The resulting iminium intermediate is subsequently hydrolyzed during workup to yield the final aldehyde.[9][11]

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. youtube.com [youtube.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

3-(Trifluoroacetyl)indole: A Technical Guide to Its Solubility and Stability in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoroacetyl)indole, a key building block in medicinal chemistry and organic synthesis. Due to its reactive nature and specific physicochemical properties, understanding its behavior in various organic solvents is crucial for its effective use in research and development.

Core Properties of this compound

This compound is a solid at room temperature with a melting point reported between 211°C to 214°C.[1] Its chemical structure, featuring an indole ring substituted with a trifluoroacetyl group at the 3-position, dictates its solubility and stability characteristics. The trifluoromethyl group, being highly electron-withdrawing, significantly influences the reactivity and properties of the molecule.

Solubility Profile

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to High | The polar ketone and the N-H group of the indole ring can engage in dipole-dipole interactions and hydrogen bonding with these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, facilitating dissolution in alcohols. However, the overall non-polar character of the indole ring might limit very high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like this compound. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic indole ring can interact with aromatic solvents through π-stacking, but the polar trifluoroacetyl group may limit solubility. |

| Non-polar | Hexane, Cyclohexane | Low to Insoluble | The significant polarity of the trifluoroacetyl group and the N-H bond makes it unlikely to be soluble in non-polar aliphatic solvents. |

Note: This table is based on chemical principles and data for analogous compounds. Experimental verification is highly recommended for specific applications.

Stability Characteristics

The stability of this compound is influenced by the solvent, temperature, light, and the presence of acidic or basic conditions. While specific kinetic data for its degradation in various organic solvents is scarce, general knowledge of the stability of trifluoromethyl ketones and indole derivatives allows for an informed assessment.

The trifluoroacetyl group is generally stable; however, the C-C bond between the carbonyl group and the indole ring can be susceptible to cleavage under certain conditions. The indole nucleus itself can be prone to oxidation and polymerization, particularly when exposed to light and air. For long-term storage, it is recommended to keep the compound in a sealed container in a dry, room-temperature environment.

Table 2: Inferred Stability of this compound in Common Organic Solvents

| Solvent | Condition | Expected Stability | Potential Degradation Pathways |

| Polar Aprotic (e.g., Acetone, ACN) | Neutral, Dark, Room Temp. | Generally Stable | Minimal degradation expected. |

| Polar Protic (e.g., Methanol, Ethanol) | Neutral, Dark, Room Temp. | Moderately Stable | Potential for slow solvolysis or reaction with the solvent over extended periods, especially if impurities are present. |

| Chlorinated (e.g., DCM, Chloroform) | Neutral, Dark, Room Temp. | Generally Stable | Should be stable for typical reaction times. |

| All Solvents | Acidic Conditions (e.g., TFA) | Potentially Unstable | Acid-catalyzed hydrolysis or other reactions involving the trifluoroacetyl group or the indole ring are possible. |

| All Solvents | Basic Conditions (e.g., amines, hydroxides) | Unstable | The trifluoroacetyl group can be susceptible to nucleophilic attack and cleavage under basic conditions. The indole N-H is acidic and can be deprotonated. |

| All Solvents | Exposure to Light | Potentially Unstable | Indole derivatives can be light-sensitive and may undergo photodecomposition or polymerization. |

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved this compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Stability in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a given solvent under specific conditions.

Materials:

-

A stock solution of this compound in the chosen solvent at a known concentration.

-

Sealed vials (amber vials if investigating photostability).

-

Temperature-controlled environment (e.g., oven, water bath).

-

Light source (for photostability studies).

-

HPLC system with a UV detector.

Procedure:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Aliquot the solution into several sealed vials.

-

Store the vials under the desired stress conditions (e.g., elevated temperature, exposure to light). Prepare control samples stored under normal conditions (e.g., room temperature, in the dark).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial from the stress condition.

-

If necessary, quench any ongoing degradation by diluting the sample with a cold, strong solvent (e.g., acetonitrile) and storing it at a low temperature until analysis.

-

Analyze the sample by HPLC to determine the concentration of the remaining this compound. The appearance of new peaks may indicate the formation of degradation products.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time zero).

-

Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Synthesis and Biological Significance of 3-(Trifluoroacetyl)indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a trifluoroacetyl group at the C3 position of the indole ring can significantly modulate the parent molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis of 3-(trifluoroacetyl)indole derivatives and analogs, with a focus on experimental protocols, quantitative data, and their emerging role as potent anticancer agents through the inhibition of tubulin polymerization.

Synthetic Methodologies

The primary method for the synthesis of this compound derivatives is the Friedel-Crafts acylation of the indole nucleus with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the most commonly employed reagent for this transformation due to its high reactivity. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C3 position of the indole attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below:

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol describes a general method for the Friedel-Crafts acylation of indole with trifluoroacetic anhydride.

Materials:

-

Indole (1.0 eq)

-

Trifluoroacetic anhydride (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of indole in anhydrous DCM at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Note: This is a general procedure, and the reaction conditions, including the solvent, temperature, and reaction time, may need to be optimized for different substituted indoles.

Quantitative Data

The yields of the Friedel-Crafts trifluoroacetylation of indoles can vary depending on the substituents on the indole ring. Electron-donating groups on the indole nucleus generally lead to higher yields and faster reaction rates, while electron-withdrawing groups can decrease the reactivity of the indole and result in lower yields. The following table summarizes representative yields for the synthesis of various this compound derivatives.

| Indole Derivative | Substituent at Position | Typical Yield (%) |

| Indole | H | 85-95 |

| 5-Methoxyindole | 5-OCH₃ | 90-98 |

| 5-Bromoindole | 5-Br | 70-80 |

| 2-Methylindole | 2-CH₃ | 80-90 |

| N-Methylindole | 1-CH₃ | 88-96 |

Biological Activity: Inhibition of Tubulin Polymerization

Several studies have highlighted the potential of 3-acylindole derivatives, including those with a trifluoroacetyl group, as potent inhibitors of tubulin polymerization.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

This compound derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[2] This binding event disrupts the assembly of microtubules, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).

The proposed mechanism of action is as follows:

The binding of the this compound derivative to the colchicine site on β-tubulin prevents the polymerization of tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged arrest at this checkpoint activates the apoptotic machinery, ultimately leading to cancer cell death.

Conclusion

The synthesis of this compound derivatives via Friedel-Crafts acylation is a robust and efficient method for accessing this important class of compounds. The trifluoroacetyl group at the C3 position imparts unique electronic and steric properties that are crucial for their biological activity. Notably, these compounds have emerged as promising anticancer agents that function by inhibiting tubulin polymerization, a well-established target in oncology. Further exploration of the structure-activity relationships of these derivatives will likely lead to the development of novel and more potent therapeutic agents for the treatment of cancer.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 3-Nitroindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-nitroindoles via electrophilic nitration of indole substrates using trifluoroacetyl nitrate generated in situ. This method avoids the use of harsh acidic conditions and offers high regioselectivity for the C3 position of the indole ring.

Introduction

3-Nitroindoles are valuable synthetic intermediates in the development of various biologically active compounds. Traditional nitration methods often suffer from low yields and a lack of regioselectivity. The protocol outlined below describes a mild and efficient method for the synthesis of 3-nitroindoles using trifluoroacetyl nitrate as the nitrating agent. This agent is generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride. This approach is notable for its non-acidic and non-metallic reaction conditions, making it suitable for a wide range of indole derivatives.

Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. Trifluoroacetyl nitrate is first generated from the reaction of tetramethylammonium nitrate with trifluoroacetic anhydride. This potent electrophile then preferentially attacks the electron-rich C3 position of the indole nucleus to form a Wheland intermediate, which subsequently loses a proton to yield the 3-nitroindole product.

Experimental Protocol

This protocol is adapted from a published procedure for the regioselective nitration of indoles.

Materials:

-

Indole substrate (e.g., N-Boc-indole)

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction tube or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction tube, add the indole substrate (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 150 mg).

-

Add acetonitrile (1 mL) to dissolve the solids.

-

Cool the reaction mixture to 0–5 °C using an ice bath.

-

In a separate vial, prepare a solution of trifluoroacetic anhydride (2.0 mmol, 420 mg) in acetonitrile (1 mL).

-

Slowly add the trifluoroacetic anhydride solution to the cooled reaction mixture dropwise.

-

Stir the reaction at 0–5 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of saturated aqueous sodium carbonate solution until the effervescence ceases.

-

Extract the product into ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Yields for the Synthesis of Various 3-Nitroindoles

The following table summarizes the isolated yields of 3-nitroindole derivatives prepared using the described protocol with different starting indole substrates.

| Entry | Substrate (Indole Derivative) | Product | Yield (%) |

| 1 | N-Boc-indole | N-Boc-3-nitroindole | 97 |

| 2 | N-Methylindole | N-Methyl-3-nitroindole | 71 |

| 3 | N-Ethylindole | N-Ethyl-3-nitroindole | 75 |

| 4 | N-Benzylindole | N-Benzyl-3-nitroindole | 78 |

| 5 | Indole | 3-Nitroindole | 85 |

| 6 | 5-Bromoindole | 5-Bromo-3-nitroindole | 95 |

| 7 | 5-Chloroindole | 5-Chloro-3-nitroindole | 92 |

| 8 | 5-Nitroindole | 3,5-Dinitroindole | 89 |

| 9 | 6-Chloroindole | 6-Chloro-3-nitroindole | 76 |

| 10 | 7-Methylindole | 7-Methyl-3-nitroindole | 82 |

Yields are for the isolated product after purification.

Spectroscopic Data:

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) for the starting materials and products are essential for confirming their identity and purity. While not directly provided in the search results, this information is typically available in the supplementary materials of the cited scientific literature. For example, the characterization of N-Boc-3-nitroindole, which can be synthesized in 91% yield on a 100g scale, is detailed in the supporting information of the source publication. Mass spectrometry data for 3-nitroindole confirms the molecular ion peak at m/z 162.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of 3-Nitroindole

Caption: Experimental workflow for the synthesis of 3-nitroindole.

Diagram 2: Proposed Reaction Pathway

Caption: Proposed reaction pathway for the nitration of indole.

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-(Trifluoroacetyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoroacetyl)indole is a chemical compound of interest in medicinal chemistry and drug development due to the presence of the indole scaffold, a common motif in biologically active molecules, and the trifluoroacetyl group, which can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Accurate structural characterization is paramount for its use in synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such small molecules in solution. This document provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including reference data and standardized experimental protocols.

Chemical Structure and Numbering

The chemical structure and standard numbering scheme for the indole ring system in this compound are depicted below. This numbering is used for the assignment of NMR signals.

Application Note: Mass Spectrometry Analysis of 3-(Trifluoroacetyl)indole and its Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoroacetyl)indole is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The trifluoroacetyl group can serve as a reactive handle for further chemical modifications or as a feature to enhance the pharmacological properties of the parent indole. Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in complex matrices. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry, including its characteristic fragmentation pattern, which is essential for structural elucidation and metabolic studies.

Experimental

Sample Preparation Protocol

A clean sample is paramount for sensitive and repeatable mass spectrometry analysis.[1] The following protocol outlines a general procedure for the preparation of this compound for analysis.

-

Standard Solution Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Perform serial dilutions to create a series of calibration standards at concentrations appropriate for the expected sample concentrations and the sensitivity of the mass spectrometer.

-

-

Sample Extraction from Biological Matrices (e.g., Plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable volatile solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable small molecules like this compound.[2]

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex mixtures.

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System or equivalent.

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-5 min: 5-95% B.

-

5-7 min: 95% B.

-

7.1-9 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Curtain Gas: 35 psi.

-

Collision Gas: Medium.

-

IonSpray Voltage: 5500 V.

-

Temperature: 500°C.

-

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification.

Results and Discussion

Mass Spectrum of this compound

The molecular formula of this compound is C10H6F3NO, with a monoisotopic mass of 213.04 Da.[4] The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Quantitative Data

The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound. The most abundant fragment is observed at m/z 144.[4]

| m/z | Proposed Fragment Structure | Relative Abundance |

| 213 | [M]+• (Molecular Ion) | Moderate |

| 185 | [M-CO]+• | Low |

| 144 | [M-COCF3]+ | High (Base Peak) |

| 116 | [C8H6N]+ | Moderate |

| 89 | [C7H5]+ | Moderate |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the cleavage of the bond between the indole ring and the trifluoroacetyl group. The proposed fragmentation pathway is illustrated in the diagram below. The initial ionization event forms the molecular ion at m/z 213. The most favorable fragmentation pathway involves the loss of the trifluoroacetyl radical (•COCF3) to form the highly stable 3-indolyl cation at m/z 144, which is observed as the base peak in the spectrum.[4] Further fragmentation of the indole ring can lead to the formation of ions at m/z 116 and 89.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, GC-MS, and LC-MS/MS analysis, along with the characteristic fragmentation pattern, will aid researchers in the identification and quantification of this compound. The prominent fragment at m/z 144 serves as a reliable marker for the presence of the 3-indolyl moiety in related structures. These methods are applicable to a wide range of research areas, including drug metabolism studies, pharmacokinetic analysis, and quality control of chemical syntheses.

References

Application Note: FT-IR Spectroscopy for the Identification of the Trifluoroacetyl Group in Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoroacetyl group is a crucial functional group in medicinal chemistry and drug development. Its introduction into molecules, such as the indole scaffold, can significantly enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a reliable and straightforward method for the characterization and confirmation of trifluoroacetylation is essential. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides definitive evidence for the presence of the trifluoroacetyl group by identifying its characteristic vibrational frequencies. This application note provides a detailed guide and protocols for using FT-IR spectroscopy to identify the trifluoroacetyl group in indole derivatives.

Principles of FT-IR for Trifluoroacetyl Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, producing a unique "fingerprint" spectrum.

The identification of a trifluoroacetyl group on an indole ring is based on the appearance of strong absorption bands corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations of the trifluoroacetyl moiety, alongside the characteristic bands of the indole ring. The electron-withdrawing nature of the three fluorine atoms significantly influences the electronic environment of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to a typical ketone or amide carbonyl.

Key Spectroscopic Markers:

-

Disappearance of the Indole N-H Stretching Band: For N-trifluoroacetylated indoles, the characteristic N-H stretching vibration of the parent indole (typically a sharp peak around 3400 cm⁻¹) will be absent.

-

Appearance of a Strong Carbonyl (C=O) Stretching Band: The trifluoroacetyl group exhibits a very strong and sharp absorption band for the C=O stretch at a high frequency, typically in the range of 1730-1780 cm⁻¹.

-

Appearance of Strong Carbon-Fluorine (C-F) Stretching Bands: The C-F bonds of the CF₃ group give rise to multiple strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region. These are often some of the most intense peaks in the spectrum.

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes the key FT-IR vibrational frequencies for the identification of a trifluoroacetyl group on an indole ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Indole N-H | Stretch | ~3400 | Medium-Sharp | Present in parent indole; absent upon N-trifluoroacetylation.[1] |

| Aromatic C-H | Stretch | 3000-3150 | Medium-Weak | Characteristic of the indole aromatic rings.[1] |

| Trifluoroacetyl C=O | Stretch | 1730-1780 | Strong, Sharp | Key indicator of the trifluoroacetyl group. |

| Indole Aromatic C=C | Stretch | 1450-1620 | Medium-Strong | Multiple bands characteristic of the indole ring system.[1] |

| Trifluoroacetyl C-F | Symmetric & Asymmetric Stretch | 1100-1350 | Very Strong | Multiple strong bands, highly characteristic of the CF₃ group. [2] |

| Indole C-N | Stretch | 1200-1350 | Medium-Strong | May overlap with C-F stretching bands. |

| Aromatic C-H | Out-of-plane bend | 740-760 | Strong | Characteristic of ortho-disubstituted benzene ring in indole. |

Experimental Protocols

Synthesis of N-Trifluoroacetylindole (Illustrative Example)

This protocol is based on the reaction of indole with trifluoroacetic anhydride.

Materials:

-

Indole

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-trifluoroacetylindole.

-

Purify the product by flash column chromatography on silica gel if necessary.

FT-IR Analysis using Attenuated Total Reflectance (ATR)

ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.

Equipment:

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the purified N-trifluoroacetylindole powder directly onto the ATR crystal.

-

Apply Pressure: Use the ATR pressure arm to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest labeled.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

Visualizations

Logical Workflow for Spectral Interpretation

Caption: Logic diagram for FT-IR spectral interpretation.

Experimental Workflow

Caption: Experimental workflow from synthesis to analysis.

References

Application Notes and Protocols for 3-(Trifluoroacetyl)indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoroacetyl)indole is a versatile heterocyclic building block in medicinal chemistry, valued for its unique electronic properties and its utility in the synthesis of a wide range of biologically active molecules. The indole scaffold itself is a privileged structure, present in numerous natural products and approved drugs, exhibiting activities including anticancer, antiviral, and anti-inflammatory properties. The introduction of a trifluoroacetyl group at the 3-position of the indole ring offers several advantages for drug design and development. The strong electron-withdrawing nature of the trifluoroacetyl group can modulate the chemical reactivity of the indole ring and influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of key derivatives.

Key Applications in Medicinal Chemistry

The trifluoroacetyl group in this compound serves as a reactive handle for various chemical transformations, enabling the construction of diverse molecular architectures. This versatility has been exploited in the development of several classes of therapeutic agents.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indole nucleus is a common scaffold in the design of kinase inhibitors. While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, the analogous 3-acetyl and 3-chloroacetyl indoles are well-established precursors for potent kinase inhibitors. For instance, derivatives of 3-acetylindole have been utilized in the synthesis of inhibitors targeting kinases such as EGFR and SRC. The trifluoroacetyl group, with its strong electron-withdrawing properties, can be envisioned to participate in similar synthetic routes to generate novel kinase inhibitors with potentially improved potency and selectivity.

A general synthetic approach involves the condensation of the acetyl group with various amines or other nucleophiles to introduce side chains that can interact with the ATP-binding pocket of the kinase.

Anticancer Agents